Xevinapant

描述

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 7 investigational indications.

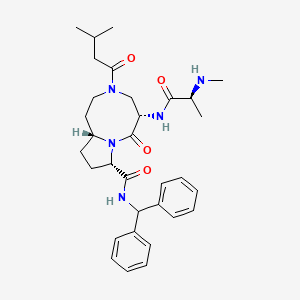

Structure

3D Structure

属性

IUPAC Name |

(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-3-(3-methylbutanoyl)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N5O4/c1-21(2)19-28(38)36-18-17-25-15-16-27(37(25)32(41)26(20-36)34-30(39)22(3)33-4)31(40)35-29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-14,21-22,25-27,29,33H,15-20H2,1-4H3,(H,34,39)(H,35,40)/t22-,25+,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXUTRRVVSPWDZ-MKKUMYSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C(C)NC)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC(C)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648496 | |

| Record name | (5S,8S,10aR)-N-(Diphenylmethyl)-5-[(N-methyl-L-alanyl)amino]-3-(3-methylbutanoyl)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071992-99-8 | |

| Record name | Xevinapant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071992998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEBIO-1143 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16305 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (5S,8S,10aR)-N-(Diphenylmethyl)-5-[(N-methyl-L-alanyl)amino]-3-(3-methylbutanoyl)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xevinapant | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N65WC8PXDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Chemical Synthesis of Xevinapant: A Technical Guide

An In-Depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Xevinapant (formerly known as Debio 1143 and AT-406) is a first-in-class, orally bioavailable, small-molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs). It functions as a Second Mitochondria-derived Activator of Caspases (SMAC) mimetic, targeting and inhibiting X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2).[1] By mimicking the natural pro-apoptotic protein SMAC, this compound promotes programmed cell death (apoptosis) in cancer cells and enhances their sensitivity to chemo- and radiotherapy.[2][3] This technical guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, and key experimental data related to this compound.

Discovery and Development

The journey of this compound began in the academic laboratories of Dr. Shaomeng Wang at the University of Michigan, where it was first discovered as AT-406.[4] The compound emerged from a research program focused on developing small-molecule mimetics of the SMAC protein to antagonize IAPs, which are frequently overexpressed in cancer cells, contributing to treatment resistance.[5]

The promising preclinical data of AT-406 led to its licensing by Ascenta Therapeutics, a biopharmaceutical company specializing in apoptosis-targeting cancer therapies. In September 2011, Debiopharm Group™ (Debiopharm) acquired the exclusive worldwide license for the development and commercialization of AT-406, renaming it Debio 1143.

Debiopharm advanced this compound through extensive preclinical and clinical development, notably demonstrating significant efficacy in combination with chemoradiotherapy in a Phase 2 study for locally advanced squamous cell carcinoma of the head and neck (LA SCCHN). These positive results prompted the U.S. Food and Drug Administration (FDA) to grant Breakthrough Therapy Designation for this compound in this indication in February 2020.

In March 2021, Merck KGaA, Darmstadt, Germany, entered into a worldwide in-licensing agreement with Debiopharm to co-develop and commercialize this compound, recognizing its potential as a transformative therapy. However, in June 2024, the Phase 3 TrilynX study was discontinued following an interim analysis that indicated the trial was unlikely to meet its primary endpoint.

Chemical Synthesis

The chemical synthesis of this compound, with the IUPAC name (5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-3-(3-methylbutanoyl)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a]diazocine-8-carboxamide, is a multi-step process. A novel and efficient synthesis of the core 1,5-diazabicyclo[6.3.0]dodecane structure has been reported, starting from a pyroglutamic acid derivative. The overall synthetic strategy involves the construction of this core scaffold followed by the sequential attachment of the various side chains.

A plausible synthetic workflow is outlined below. This represents a logical sequence for the assembly of the molecule based on established chemical principles and the published synthesis of the core structure.

Caption: A logical workflow for the chemical synthesis of this compound.

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism of action that both directly induces apoptosis and enhances the anti-tumor immune response.

Induction of Apoptosis

As a SMAC mimetic, this compound binds to the BIR (Baculoviral IAP Repeat) domains of XIAP, cIAP1, and cIAP2 with high affinity. This binding competitively inhibits the interaction of IAPs with caspases, the key executioners of apoptosis. By neutralizing these endogenous inhibitors, this compound liberates caspase activity, leading to the initiation of the apoptotic cascade and programmed cell death. The inhibition of cIAP1 and cIAP2 also leads to their auto-ubiquitination and subsequent proteasomal degradation, further amplifying the pro-apoptotic signal.

Enhancement of Anti-Tumor Immunity

The degradation of cIAP1 and cIAP2 also results in the stabilization of NIK (NF-κB-inducing kinase), a key regulator of the non-canonical NF-κB signaling pathway. Activation of this pathway in immune cells within the tumor microenvironment leads to the production of pro-inflammatory cytokines and chemokines, which can enhance the recruitment and activation of anti-tumor immune cells, such as CD8+ T cells.

The signaling pathways modulated by this compound are illustrated in the diagram below.

Caption: Signaling pathways modulated by this compound.

Quantitative Data

The efficacy of this compound has been quantified in both preclinical and clinical studies.

Preclinical Data

| Parameter | Target | Value | Reference |

| Binding Affinity (Ki) | XIAP | 66.4 nM | |

| cIAP1 | 1.9 nM | ||

| cIAP2 | 5.1 nM | ||

| Cell Viability (IC50) | MDA-MB-231 (Breast Cancer) | 144 nM | |

| SK-OV-3 (Ovarian Cancer) | 142 nM | ||

| Ovarian Cancer Cell Lines | 0.05 - 0.5 µg/mL |

Clinical Data (Phase 2 Study - NCT02022098)

| Endpoint | This compound + CRT | Placebo + CRT | p-value | Reference |

| Locoregional Control at 18 months | 54% | 33% | 0.0232 | |

| Median Progression-Free Survival | Not Reached | 16.9 months | 0.0019 | |

| 5-year Overall Survival | 53% | 28% | 0.0101 |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

IAP Binding Affinity Assay (Fluorescence Polarization)

This assay measures the binding of this compound to the BIR3 domains of XIAP, cIAP1, and cIAP2.

Caption: Workflow for the IAP binding affinity assay.

Protocol:

-

Reagents and Buffers:

-

Assay Buffer: 100 mM potassium phosphate (pH 7.5), 100 µg/mL bovine γ-globulin, 0.02% sodium azide.

-

Fluorescently labeled SMAC peptide (tracer).

-

Purified recombinant XIAP-BIR3, cIAP1-BIR3, and cIAP2-BIR3 proteins.

-

This compound stock solution in DMSO.

-

-

Procedure:

-

In a 384-well black plate, add the assay buffer.

-

Add the IAP-BIR3 protein and the fluorescently labeled SMAC peptide to each well at optimized concentrations.

-

Add serial dilutions of this compound to the wells. Include controls with no inhibitor (maximum polarization) and no IAP protein (minimum polarization).

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).

-

Calculate the Ki values by fitting the data to a competitive binding equation.

-

Cell-Based Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

-

Cell Culture and Treatment:

-

Seed cancer cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

-

Cell Staining:

-

Harvest the cells by trypsinization and collect the culture medium containing any floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and propidium iodide (PI) to the cell suspension.

-

Incubate the cells at room temperature in the dark for 15-20 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Annexin V-negative, PI-negative cells are viable.

-

In Vivo Efficacy Study (MC38 Syngeneic Tumor Model)

This model is used to evaluate the anti-tumor activity of this compound in an immunocompetent host.

Protocol:

-

Tumor Implantation:

-

Subcutaneously inject MC38 colon carcinoma cells into the flank of C57BL/6 mice.

-

-

Treatment:

-

Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, radiotherapy alone, this compound + radiotherapy).

-

Administer this compound orally at a specified dose and schedule (e.g., 100 mg/kg daily).

-

Deliver radiotherapy to the tumor site as a single dose or in fractions.

-

-

Monitoring and Endpoint:

-

Measure tumor volume and body weight regularly.

-

The primary endpoint is typically tumor growth inhibition or delay. Survival can also be monitored.

-

Conclusion

This compound is a well-characterized IAP antagonist with a clear mechanism of action and a significant body of preclinical and clinical data. While the recent discontinuation of the Phase 3 TrilynX study in LA SCCHN is a setback, the extensive research conducted on this molecule provides valuable insights into the therapeutic potential of targeting the IAP pathway in oncology. The detailed understanding of its discovery, synthesis, and biological activity will continue to inform future drug development efforts in the field of apoptosis and immuno-oncology.

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. This compound or placebo plus chemoradiotherapy in locally advanced squamous cell carcinoma of the head and neck: TrilynX phase III study design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugdiscovery.umich.edu [drugdiscovery.umich.edu]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Debiopharm and Ascenta Therapeutics, Inc. announce an exclusive license agreement for the development and commercialization of the IAP (Inhibitor of Apoptosis Protein) Inhibitor AT-406 (called Debio 1143 by Debiopharm) for the treatment of various tumors - Debiopharm [debiopharm.com]

Xevinapant (Debio 1143/AT-406): A Technical Overview of its Interaction with cIAP1, cIAP2, and XIAP

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xevinapant (also known as Debio 1143 or AT-406) is an orally bioavailable, small-molecule mimetic of the endogenous Second Mitochondrial-derived Activator of Caspases (SMAC).[1][2] It functions as a potent antagonist of the Inhibitor of Apoptosis Proteins (IAPs), specifically targeting cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP).[2][3] By mimicking the natural IAP inhibitor SMAC, this compound promotes programmed cell death (apoptosis) and modulates signaling pathways crucial for cancer cell survival, such as the NF-κB pathway.[4] Its mechanism of action makes it a promising candidate for sensitizing tumor cells to conventional treatments like chemotherapy and radiotherapy. This document provides an in-depth technical guide on this compound's core mechanism, its interaction with target proteins, quantitative binding data, and the experimental methodologies used for its characterization.

Target Proteins: The Inhibitor of Apoptosis (IAP) Family

The IAP family of proteins are key regulators of apoptosis and inflammation, acting as endogenous inhibitors of programmed cell death. Their overexpression is a common feature in many cancers, contributing to tumor survival, proliferation, and resistance to therapy. The primary human IAPs targeted by this compound are cIAP1, cIAP2, and XIAP. A defining characteristic of these proteins is the presence of one or more Baculovirus IAP Repeat (BIR) domains, which are essential for their anti-apoptotic functions, primarily through interactions with caspases and other signaling molecules.

-

cIAP1 (BIRC2) and cIAP2 (BIRC3): These proteins are critical regulators of the Nuclear Factor-kappa B (NF-κB) signaling pathway and TNF-α-induced apoptosis. They possess a C-terminal RING domain which functions as an E3 ubiquitin ligase, enabling them to ubiquitinate target proteins, including themselves, leading to proteasomal degradation. By ubiquitinating components of the TNF receptor signaling complex, such as RIPK1, cIAP1/2 can either promote pro-survival NF-κB signaling or inhibit the formation of a death-inducing complex.

-

XIAP (BIRC4): As the most potent endogenous caspase inhibitor, XIAP directly binds to and neutralizes initiator caspase-9 and executioner caspases-3 and -7. Its BIR2 domain inhibits caspases-3 and -7, while the BIR3 domain is responsible for inhibiting caspase-9. By blocking these key enzymes, XIAP effectively halts both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways at their final steps.

Core Mechanism of Action of this compound

This compound's therapeutic action stems from its ability to bind to the BIR domains of cIAP1, cIAP2, and XIAP, thereby disrupting their normal functions.

Antagonism of cIAP1 and cIAP2

This compound binds with high affinity to the BIR3 domains of cIAP1 and cIAP2. This binding mimics the action of SMAC and induces a conformational change that stimulates the E3 ubiquitin ligase activity of the cIAPs' RING domains. This results in rapid auto-ubiquitination and subsequent degradation of cIAP1 and cIAP2 by the proteasome.

The degradation of cIAP1/2 has two major consequences:

-

Promotion of Apoptosis: In the context of TNF-α signaling, cIAP1/2 normally ubiquitinates RIPK1, preventing it from assembling a death-inducing signaling complex (DISC) with FADD and Procaspase-8. By inducing cIAP1/2 degradation, this compound allows for the formation of this complex, leading to the activation of caspase-8 and subsequent executioner caspases, triggering extrinsic apoptosis.

-

Activation of Non-Canonical NF-κB Pathway: cIAP1/2 constantly mediates the degradation of NF-κB-inducing kinase (NIK). The elimination of cIAP1/2 by this compound leads to the stabilization and accumulation of NIK. NIK then activates the non-canonical NF-κB pathway, resulting in the processing of p100 to p52 and the nuclear translocation of RelB/p52 heterodimers. This pathway is involved in modulating immune responses.

Figure 1. this compound's effect on the TNF-α extrinsic apoptosis pathway.

Antagonism of XIAP

This compound also binds to the BIR3 domain of XIAP, preventing XIAP from inhibiting caspase-9. In the intrinsic apoptosis pathway, cellular stress leads to the mitochondrial release of cytochrome c, which forms the apoptosome with Apaf-1, activating the initiator caspase-9. Activated caspase-9 then cleaves and activates executioner caspases-3 and -7. XIAP acts as a brake on this cascade by directly binding and inhibiting these caspases. By antagonizing XIAP, this compound removes this inhibition, allowing for efficient caspase activation and the execution of apoptosis.

Figure 2. this compound's effect on the XIAP-regulated intrinsic pathway.

Quantitative Data

This compound demonstrates high-affinity binding to its target IAP proteins. The following tables summarize key quantitative metrics from in vitro and cellular studies.

Table 1: In Vitro Binding Affinities of this compound

This table presents the inhibitor constant (Ki), a measure of binding affinity, for this compound against the BIR3 domains of XIAP, cIAP1, and cIAP2. Lower Ki values indicate stronger binding.

| Target Protein | Binding Domain | Ki (nM) | Citation(s) |

| cIAP1 | BIR3 | 1.9 | |

| cIAP2 | BIR3 | 5.1 | |

| XIAP | BIR3 | 66.4 |

Table 2: Cellular Activity of this compound

This table shows the half-maximal inhibitory concentration (IC50) of this compound in representative human cancer cell lines, indicating its potency in inhibiting cell growth.

| Cell Line | Cancer Type | IC50 (nM) | Citation(s) |

| MDA-MB-231 | Breast Cancer | 144 | |

| SK-OV-3 | Ovarian Cancer | 142 |

Key Experimental Protocols & Methodologies

Characterization of IAP antagonists like this compound involves a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Binding Affinity Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to quantify the binding affinity of a compound to a target protein in a cell-free system.

Principle: The assay measures the disruption of an interaction between a fluorescently-labeled IAP-BIR domain and a labeled SMAC peptide. A terbium (Tb)-labeled antibody binds the IAP protein (donor fluorophore), and a fluorescently-labeled SMAC peptide (acceptor) binds to the BIR domain. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. A test compound (this compound) that binds to the BIR domain will displace the SMAC peptide, disrupting FRET and causing a decrease in the acceptor signal.

Methodology:

-

Reagent Preparation: Recombinant GST-tagged IAP protein (e.g., cIAP1-BIR3), biotinylated SMAC peptide, Tb-labeled anti-GST antibody, and streptavidin-d2 are prepared in assay buffer.

-

Compound Dispensing: this compound is serially diluted to create a concentration gradient and dispensed into a low-volume 384-well plate.

-

Protein-Peptide Incubation: The IAP protein is mixed with the Tb-anti-GST antibody. The SMAC peptide is mixed with streptavidin-d2. These mixtures are then added to the wells containing this compound.

-

Incubation: The plate is incubated at room temperature for 60-120 minutes to allow the binding reaction to reach equilibrium.

-

Signal Detection: The plate is read on a TR-FRET-compatible plate reader. The ratio of the acceptor and donor emission signals is calculated.

-

Data Analysis: The signal ratio is plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

Figure 3. General workflow for a TR-FRET based binding assay.

Cellular cIAP1 Degradation Assay (Western Blot)

This assay quantifies the ability of this compound to induce the degradation of its target protein, cIAP1, within cancer cells.

Principle: Western blotting uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane and detection using specific antibodies. The intensity of the protein band corresponding to cIAP1 is measured to determine its relative abundance in treated versus untreated cells.

Methodology:

-

Cell Culture and Treatment: Cancer cells (e.g., MDA-MB-231) are seeded in culture plates and allowed to adhere. The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 2-4 hours).

-

Cell Lysis: After treatment, the culture medium is removed, and cells are washed with cold PBS. A lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors is added to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis. The separated proteins are then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for cIAP1. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to normalize the data.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. An enhanced chemiluminescence (ECL) substrate is added, and the resulting signal is captured using an imaging system.

-

Densitometry Analysis: The band intensities are quantified using image analysis software. The cIAP1 band intensity is normalized to the corresponding loading control band intensity for each sample.

Apoptosis Induction Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the combined activity of caspase-3 and caspase-7, the key executioner caspases in the apoptotic pathway.

Principle: The assay provides a luminogenic caspase-3/7 substrate (Z-DEVD-aminoluciferin) in a buffer optimized for caspase activity. When added to cells, the reagent causes cell lysis, releasing caspases. Active caspase-3/7 cleaves the substrate, releasing aminoluciferin, which is consumed by luciferase to generate a luminescent signal proportional to the amount of caspase activity.

Methodology:

-

Cell Plating and Treatment: Cells are seeded in a white-walled 96-well plate and treated with a dilution series of this compound, often in combination with a sensitizing agent like TNF-α, for a predetermined time (e.g., 18-24 hours).

-

Reagent Preparation and Addition: The Caspase-Glo® 3/7 Reagent is prepared according to the manufacturer's instructions. An equal volume of the reagent is added directly to each well of the assay plate.

-

Incubation: The plate is mixed on a plate shaker and then incubated at room temperature for 1-2 hours to allow for cell lysis and the enzymatic reaction to stabilize.

-

Luminescence Measurement: The luminescence of each well is measured using a plate-reading luminometer.

-

Data Analysis: The luminescent signal (Relative Light Units, RLU) is plotted against the drug concentration. The data can be used to determine the EC50 for apoptosis induction.

References

- 1. Facebook [cancer.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Effect of this compound Combined with Ionizing Radiation on HNSCC and Normal Tissue Cells and the Impact of this compound on Its Targeted Proteins cIAP1 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Signaling Pathways Affected by Xevinapant

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xevinapant (formerly Debio 1143, AT-406) is an orally available, small-molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1] As a Second Mitochondria-derived Activator of Caspases (SMAC) mimetic, it targets key regulators of programmed cell death, including X-linked IAP (XIAP), cellular IAP1 (c-IAP1), and cellular IAP2 (c-IAP2).[1][2] Overexpression of IAPs is a common mechanism by which cancer cells evade apoptosis and develop resistance to therapies like chemotherapy and radiotherapy.[3][4] this compound is designed to counteract this resistance by restoring the natural apoptotic signaling pathways and promoting an anti-tumor immune response. This guide provides a detailed overview of the molecular pathways modulated by this compound, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: IAP Inhibition

The primary mechanism of this compound involves binding to the BIR (Baculoviral IAP Repeat) domains of IAP proteins, preventing them from inhibiting caspases and other signaling molecules. This action mimics the function of the endogenous protein SMAC/DIABLO. By antagonizing IAPs, this compound influences several critical cell fate decisions, primarily apoptosis, necroptosis, and NF-κB-mediated inflammation.

Affected Molecular Signaling Pathways

The Apoptosis Pathway: Restoring Programmed Cell Death

Apoptosis is a regulated form of cell death critical for eliminating damaged or cancerous cells. IAPs act as key brakes on this process. This compound releases these brakes through two main routes:

-

Intrinsic (Mitochondrial) Pathway: In response to cellular stress, SMAC is released from the mitochondria. This compound mimics this action by binding to and neutralizing XIAP. XIAP is a potent direct inhibitor of effector caspases (Caspase-3, -7) and initiator caspases (Caspase-9). By inhibiting XIAP, this compound allows for the activation of the caspase cascade, leading to the execution of apoptosis.

-

Extrinsic (Death Receptor) Pathway: This pathway is initiated by ligands like Tumor Necrosis Factor-alpha (TNF-α). The binding of TNF-α to its receptor can lead to the formation of a pro-apoptotic complex. c-IAP1 and c-IAP2 prevent this by ubiquitinating key components like RIP1. This compound's inhibition of c-IAP1/2 prevents this ubiquitination, promoting the assembly of the pro-apoptotic complex, activation of Caspase-8, and subsequent apoptosis.

The NF-κB Signaling Pathway: Modulating Inflammation

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is crucial for immunity and inflammation. It has both pro- and anti-tumorigenic roles. This compound primarily impacts the non-canonical NF-κB pathway.

-

Non-Canonical NF-κB Pathway: Under normal conditions, c-IAP1/2 constantly mark NF-κB-inducing kinase (NIK) for proteasomal degradation, keeping the non-canonical pathway inactive. By inhibiting c-IAP1/2, this compound leads to the stabilization and accumulation of NIK. NIK then activates the IKKα complex, leading to the processing of p100 to p52 and the activation of RelB/p52 transcription factors. This promotes the expression of pro-inflammatory cytokines, which can contribute to an anti-tumor immune response.

The Necroptosis Pathway

In situations where caspase activation is blocked, cells can undergo a programmed form of necrosis called necroptosis. c-IAP1/2 inhibit necroptosis by preventing the formation of the RIP1-RIP3 "necrosome" complex. By inhibiting c-IAP1/2, this compound can also promote this form of cell death, providing an alternative mechanism to kill cancer cells that are resistant to apoptosis.

Quantitative Data Summary

The efficacy of this compound has been quantified in various preclinical and clinical studies. The data below summarizes key findings.

Table 1: In Vitro Binding Affinity and Cellular Potency of this compound

| Target Protein | Binding Affinity (Kᵢ) | Cell Line | Cell Viability (IC₅₀) | Reference |

|---|---|---|---|---|

| c-IAP1 | 1.9 nM | MDA-MB-231 (Breast Cancer) | 144 nM | |

| c-IAP2 | 5.1 nM | SK-OV-3 (Ovarian Cancer) | 142 nM |

| XIAP | 66.4 nM | - | - | |

Table 2: Selected Clinical Trial Efficacy Data (Phase II, LA-SCCHN)

| Endpoint | This compound + CRT | Placebo + CRT | Metric | Reference |

|---|---|---|---|---|

| Locoregional Control (18 months) | 54% | 33% | Odds Ratio: 2.74 | |

| Progression-Free Survival (3 years) | Not Reached | 16.9 months | Hazard Ratio: 0.33 | |

| Overall Survival (5 years) | 53% | 28% | Hazard Ratio: 0.47 |

Note: Despite promising Phase II results, the Phase III TrilynX and X-Ray Vision trials were discontinued in 2024 after an interim analysis concluded they were unlikely to meet their primary endpoints.

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to characterize the effects of this compound on molecular signaling pathways.

Protocol: Western Blotting for IAP and Caspase Levels

This method quantifies changes in protein levels following treatment with this compound.

-

Cell Lysis:

-

Culture cells (e.g., HNSCC cell lines) to 70-80% confluency and treat with desired concentrations of this compound for a specified time.

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with agitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

Sample Preparation & SDS-PAGE:

-

Normalize protein samples to equal concentrations (e.g., 20-30 µg) and add Laemmli sample buffer.

-

Boil samples at 95°C for 5-10 minutes.

-

Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies (e.g., anti-cIAP1, anti-XIAP, anti-cleaved Caspase-3) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Protocol: Flow Cytometry for Apoptosis/Necrosis Analysis

This protocol distinguishes between live, apoptotic, and necrotic cells.

-

Cell Treatment and Collection:

-

Seed and treat cells with this compound as described for Western Blotting.

-

Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

-

Cell Staining:

-

Wash cells with cold PBS and then resuspend in 1X Annexin V Binding Buffer.

-

Add Annexin V-APC (or another fluorophore) and 7-Aminoactinomycin D (7-AAD) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer immediately.

-

Interpret the results:

-

Live cells: Annexin V-negative and 7-AAD-negative.

-

Early Apoptotic cells: Annexin V-positive and 7-AAD-negative.

-

Late Apoptotic/Necrotic cells: Annexin V-positive and 7-AAD-positive.

-

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the radiosensitizing effects of this compound in vitro.

Conclusion

This compound is a potent IAP inhibitor that fundamentally alters cancer cell signaling to overcome treatment resistance. By simultaneously inhibiting XIAP and c-IAP1/2, it robustly promotes apoptosis via both intrinsic and extrinsic pathways. Furthermore, its modulation of the non-canonical NF-κB pathway provides a secondary mechanism to stimulate an anti-tumor immune environment. While recent late-stage clinical trial results have been disappointing for locally advanced squamous cell carcinoma of the head and neck, the deep understanding of its mechanism of action provides a valuable foundation for exploring its potential in other indications or combination therapies. The protocols and data presented herein serve as a technical resource for researchers continuing to investigate the therapeutic utility of IAP antagonists in oncology.

References

- 1. Facebook [cancer.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. IAP Inhibition [merckgrouponcology.com]

- 4. Inhibiting the inhibitors: Development of the IAP inhibitor this compound for the treatment of locally advanced squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical In Vitro Efficacy of Xevinapant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vitro studies that establish the efficacy and mechanism of action of Xevinapant (also known as AT-406 or Debio 1143). This compound is an orally available, small-molecule mimetic of the Second Mitochondria-derived Activator of Caspases (SMAC) and a potent antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1][2] This document summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling pathways and workflows.

Core Mechanism of Action

This compound functions as a SMAC mimetic to target and inhibit key members of the IAP family, namely X-linked Inhibitor of Apoptosis Protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2).[1][2][3] IAPs are frequently overexpressed in cancer cells and play a crucial role in suppressing apoptosis (programmed cell death), thereby contributing to treatment resistance.

This compound's efficacy stems from a dual mechanism:

-

Restoration of Apoptosis: By inhibiting IAPs, this compound restores the two major apoptotic signaling pathways:

-

Intrinsic (Mitochondrial) Pathway: this compound binds to XIAP, preventing it from inhibiting caspases-3, -7, and -9, which are critical executioners of apoptosis.

-

Extrinsic (Death Receptor) Pathway: It inhibits cIAP1 and cIAP2, which prevents the degradation of pro-apoptotic signaling complexes initiated by death receptors like the TNF receptor. This inhibition also leads to the autoubiquitination and subsequent proteasomal degradation of cIAP1/2.

-

-

Activation of Anti-Tumor Immunity: The inhibition of cIAP1/2 by this compound activates the non-canonical Nuclear Factor-kappa B (NF-κB) signaling pathway. This promotes the production of inflammatory cytokines, which can stimulate an anti-tumor immune response within the tumor microenvironment.

Quantitative Data Summary

The in vitro potency of this compound has been quantified through various binding and cell-based assays.

Table 1: Binding Affinity of this compound to IAP Domains

| Target Protein | Binding Constant (Kᵢ) | Assay Type |

| cIAP1 | 1.9 nM | Competitive Binding |

| cIAP2 | 5.1 nM | Competitive Binding |

| XIAP | 66.4 nM | Competitive Binding |

| (Data sourced from references) |

Table 2: In Vitro Cellular Activity of this compound (Monotherapy)

| Cell Line | Cancer Type | Endpoint | Value |

| MDA-MB-231 | Breast Cancer | IC₅₀ | 144 nM |

| SK-OV-3 | Ovarian Cancer | IC₅₀ | 142 nM |

| EVSA-T | Breast Cancer (Sensitive) | EC₅₀ | 2.1 nM |

| MDA-MB-231 | Breast Cancer | EC₅₀ | 19 nM |

| HEK293 | N/A (Transfected) | EC₅₀ (XIAP Antagonism) | 34 nM |

| HNSCC Panel | Head and Neck Cancer | Cytotoxic Conc. | > 8.4 µM |

| Ovarian Cancer Panel | Ovarian Cancer | IC₅₀ Range | 0.05 - 0.5 µg/mL |

| Panel includes Cal33, CLS-354, Detroit 562, HSC4, RPMI-2650, UD-SSC-2, UM-SSC-47. |

Key Experimental Protocols

The following section details the methodologies for key in vitro experiments used to characterize this compound's efficacy.

Competitive Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity (Kᵢ) of this compound for specific IAP protein domains.

-

Objective: To quantify the displacement of a fluorescently-labeled probe from an IAP BIR3 domain by this compound.

-

Materials:

-

Recombinant IAP proteins (XIAP BIR3, cIAP1 BIR3, cIAP2 BIR3).

-

Fluorescently-labeled SMAC mimetic tracer (e.g., FL-AT-406).

-

Assay Buffer: 100 mM potassium phosphate (pH 7.5), 100 µg/mL bovine γ-globulin, 0.02% sodium azide.

-

Serial dilutions of this compound.

-

-

Protocol:

-

In a 96-well plate, add fixed concentrations of the IAP protein and the fluorescent tracer to the assay buffer.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plate at room temperature for 2-3 hours to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader. A decrease in polarization indicates displacement of the tracer by this compound.

-

Calculate the IC₅₀ value, which is the concentration of this compound required to displace 50% of the bound tracer.

-

Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.

-

Cell Viability and Cytotoxicity Assays (e.g., WST-8, Alamar Blue)

These colorimetric assays measure cell metabolic activity to determine the effect of a compound on cell proliferation and viability.

-

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

-

Materials:

-

Cancer cell lines of interest.

-

Complete cell culture medium.

-

96-well cell culture plates.

-

Serial dilutions of this compound.

-

Viability reagent (e.g., WST-8, Alamar Blue).

-

-

Protocol:

-

Seed cells into 96-well plates at a density of 3,000-4,000 cells per well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated control wells.

-

Incubate the plates for a defined period, typically 72 to 96 hours.

-

Add the viability reagent to each well according to the manufacturer's instructions and incubate for 2-3 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8) using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to untreated controls and plot the results to determine the IC₅₀ value.

-

Colony Formation (Clonogenic) Assay

This assay assesses the long-term effect of a treatment on a single cell's ability to proliferate and form a colony.

-

Objective: To evaluate the effect of this compound, alone or with radiation, on the clonogenic survival of cancer cells.

-

Protocol:

-

Treat cultured cells with the desired concentrations of this compound (e.g., 8.4 µM and 16.7 µM) and/or a single dose of ionizing radiation (e.g., 2 Gy).

-

After treatment, harvest the cells, count them, and seed a specific number into new culture dishes.

-

Incubate the dishes for 1-3 weeks, allowing individual surviving cells to form visible colonies.

-

Fix and stain the colonies (e.g., with crystal violet).

-

Count the number of colonies (typically >50 cells) in each dish.

-

Calculate the survival fraction by normalizing the number of colonies in treated samples to that of the untreated control.

-

Visualizations: Pathways and Workflows

Signaling Pathway Diagrams

Caption: this compound restores intrinsic and extrinsic apoptosis pathways by inhibiting XIAP and cIAP1/2.

Caption: this compound inhibits cIAP1/2, activating the non-canonical NF-κB pathway.

Experimental Workflow Diagrams

Caption: Workflow for a typical in vitro cell viability assay to determine IC₅₀.

Caption: Workflow for a fluorescence polarization-based competitive binding assay.

References

The Pharmacokinetics and Oral Bioavailability of Xevinapant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xevinapant (formerly Debio 1143 and AT-406) is an orally available, small-molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1][2] As a Smac mimetic, it targets cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP), proteins often overexpressed in cancer cells, to promote apoptosis and enhance the efficacy of chemo- and radiotherapy.[1][3][4] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and oral bioavailability of this compound, drawing from key preclinical and clinical studies.

Mechanism of Action: IAP Inhibition

This compound mimics the endogenous mitochondrial protein Smac/DIABLO, which antagonizes IAPs. By binding to the BIR (Baculoviral IAP Repeat) domains of cIAP1, cIAP2, and XIAP, this compound relieves their inhibition of caspases, thereby promoting programmed cell death. The binding of this compound to cIAP1/2 induces their auto-ubiquitination and subsequent proteasomal degradation, which not only promotes apoptosis but may also stimulate an anti-tumor immune response.

Figure 1: this compound's Mechanism of Action.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized in both preclinical species and human subjects.

Preclinical Pharmacokinetics

In preclinical studies involving rodents and non-rodents, this compound demonstrated an oral bioavailability ranging from 38% to 55%.

Clinical Pharmacokinetics

Clinical trials in patients with advanced cancers and healthy volunteers have provided detailed insights into the pharmacokinetic profile of this compound.

Following oral administration, this compound is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) typically occurring within 1 to 3 hours. A study in healthy volunteers (Debio 1143-107) investigated the effect of food on two different formulations of a single 200 mg oral dose. While a high-fat meal delayed the Tmax and decreased the Cmax by 39%, it did not significantly alter the total exposure (AUC). This suggests that this compound can be administered without regard to food. Furthermore, co-administration with the proton pump inhibitor pantoprazole did not affect the pharmacokinetics of this compound, indicating that its absorption is not dependent on gastric pH.

A population PK model described the absorption of this compound using a model with two absorption phases.

A population pharmacokinetic analysis of this compound (Debio 1143) and its major metabolite (D-1143-M) was conducted on data from 94 cancer patients across three studies (D-1143-101, D-1143-102, and D-1143-103). This analysis utilized a two-compartment model to describe the distribution of this compound. The estimated mean volume of distribution of the central compartment (Vc) was 3.1 L, and the peripheral compartment (Vp) was 62 L.

This compound is metabolized, with a major metabolite identified as D-1143-M. Both this compound and its major metabolite are substrates and inhibitors of P-glycoprotein (P-gp) and inhibitors of CYP3A4. The pharmacokinetic model indicated non-linear kinetics, partly due to metabolism inhibition loops between this compound and its metabolite.

The elimination of this compound is characterized by a linear process. In a first-in-man study, the mean half-life (T1/2) on day 1 was consistent across different doses, ranging from 5.2 to 7.1 hours. No drug accumulation was observed after 5 consecutive daily doses. The population mean estimate for the clearance of this compound (CL.D) was 7.0 L/h.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from clinical studies.

Table 1: Single-Dose Pharmacokinetic Parameters in Patients with Advanced Cancer

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) |

| 5 | 13.7 ± 5.7 | 1.0 | 48.9 ± 19.9 | 5.2 |

| 10 | 29.3 ± 13.9 | 1.0 | 115 ± 44.5 | 5.4 |

| 20 | 50.8 ± 21.9 | 1.0 | 225 ± 104 | 6.1 |

| 40 | 111 ± 50.8 | 1.5 | 556 ± 288 | 7.1 |

| 80 | 240 ± 117 | 2.0 | 1310 ± 564 | 6.5 |

| 180 | 545 ± 211 | 2.0 | 3210 ± 1230 | 6.8 |

| 360 | 1090 ± 432 | 2.0 | 6940 ± 2760 | 6.2 |

| 600 | 1820 ± 721 | 2.0 | 11600 ± 4600 | 6.5 |

| 900 | 2730 ± 1080 | 2.0 | 17400 ± 6900 | 6.7 |

Data are presented as mean ± standard deviation.

Table 2: Population Pharmacokinetic Model Parameters

| Parameter | Population Mean Estimate | Interindividual Variability (%) |

| Relative Bioavailability (F1) | 0.46 (occasion 1), 0.36 (occasion 2/trough) | 37 |

| Clearance (CL.D) | 7.0 L/h | 21 |

| Central Volume of Distribution (Vc) | 3.1 L | 80 |

| Peripheral Volume of Distribution (Vp) | 62 L | 28 |

| Intercompartmental Clearance (Q) | 4.1 L/h | - |

| First-order Absorption Rate (K12) | 0.30 h⁻¹ | - |

| Zero-order Absorption Duration (D1) | 0.43 h | 169 |

| Metabolic Conversion Rate (K23) | 0.34 h⁻¹ | 55 |

| Metabolite Clearance (CL.M) | 0.38 L/h | - |

Experimental Protocols

First-in-Man Study (D-1143-101)

-

Study Design : An open-label, accelerated dose-titration, first-in-man study.

-

Patient Population : Patients with advanced solid tumors.

-

Dosing Regimen : this compound was administered orally once daily on days 1-5 every 2 or 3 weeks. Doses ranged from 5 mg to 900 mg.

-

Pharmacokinetic Sampling : Blood samples for PK analysis were collected on days 1 and 5 of the first treatment cycle.

Population Pharmacokinetic Analysis

-

Data Source : Data from 94 cancer patients from three clinical trials: D-1143-101 (single agent), D-1143-102 (with Cytarabine/Daunorubicin), and D-1143-103 (with Carboplatin/Paclitaxel).

-

Analytical Method : Plasma concentrations of this compound and its major metabolite were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Modeling Approach : A population pharmacokinetic model was developed using NONMEM software to characterize the concentration-time profiles of this compound and its metabolite.

Figure 2: Representative Experimental Workflow.

Conclusion

This compound is an orally bioavailable IAP antagonist with a predictable pharmacokinetic profile. It is rapidly absorbed, with exposure increasing proportionally with doses from 80 to 900 mg. The pharmacokinetics are well-described by a two-compartment model with non-linear metabolism. Food has a minor effect on its overall absorption, and there is no interaction with proton pump inhibitors, allowing for convenient oral administration. The established pharmacokinetic and pharmacodynamic relationship, particularly the degradation of cIAP-1 in peripheral blood mononuclear cells, supports the dosing regimens used in ongoing clinical evaluations. This comprehensive understanding of this compound's pharmacokinetics is crucial for its continued development and optimization as a promising new agent in cancer therapy.

References

Xevinapant's Impact on the Tumor Microenvironment and Immune Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xevinapant (formerly Debio 1143 or AT-406) is a first-in-class, orally available, small-molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1] It is designed to sensitize cancer cells to the apoptotic effects of chemotherapy and radiotherapy while simultaneously stimulating an anti-tumor immune response. This dual mechanism of action positions this compound as a promising agent in oncology, particularly in the treatment of locally advanced squamous cell carcinoma of the head and neck (LA-SCCHN).[2][3] This technical guide provides an in-depth overview of this compound's core mechanisms, its effects on the tumor microenvironment (TME), and the modulation of the host's immune response, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of key signaling pathways and workflows.

Core Mechanism of Action

This compound functions as a second mitochondrial-derived activator of caspases (SMAC) mimetic, targeting and inhibiting key IAP family members, namely X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2).[4] IAPs are frequently overexpressed in cancer cells, contributing to therapeutic resistance by suppressing apoptosis. This compound's mechanism can be bifurcated into two primary effects: the restoration of apoptosis in tumor cells and the enhancement of anti-tumor immunity.

Induction of Apoptosis in Tumor Cells

By inhibiting XIAP and cIAP1/2, this compound removes the brakes on the intrinsic and extrinsic apoptotic pathways, respectively.

-

Inhibition of XIAP: XIAP directly binds to and inactivates caspases-3, -7, and -9, key executioners of apoptosis. This compound's antagonism of XIAP liberates these caspases, allowing for the propagation of apoptotic signaling.

-

Inhibition of cIAP1/2: cIAP1/2 are E3 ubiquitin ligases that regulate the tumor necrosis factor (TNF) receptor signaling pathway. By inhibiting cIAP1/2, this compound prevents the ubiquitination and degradation of key signaling molecules, leading to the formation of the pro-apoptotic complex II (RIP1 kinase, FADD, and pro-caspase-8), which culminates in the activation of caspase-8 and the extrinsic apoptotic cascade.

Modulation of the Immune Response

This compound's inhibition of cIAP1/2 also leads to the activation of the non-canonical Nuclear Factor-kappa B (NF-κB) signaling pathway in immune cells within the TME. This activation results in the production of pro-inflammatory cytokines and chemokines, which enhances the recruitment and activation of various immune cells, including T cells, B cells, and macrophages, thereby fostering a more robust anti-tumor immune response.

Signaling Pathways

The dual mechanism of this compound is underpinned by its influence on the apoptosis and NF-κB signaling pathways.

Caption: this compound's dual mechanism of action.

Quantitative Effects on the Tumor Microenvironment and Immune Response

Preclinical and clinical studies have demonstrated this compound's ability to modulate the TME and enhance anti-tumor immunity. The following tables summarize key quantitative findings.

Table 1: Preclinical Immunomodulatory Effects of this compound in Combination with Radiotherapy (RT)

| Parameter | Model | Treatment Group | Change vs. Control/RT Alone | Reference |

| CD8+ T cells | MC38 syngeneic mouse model | This compound + RT | Trend of increased numbers | |

| Natural Killer (NK) cells | MC38 syngeneic mouse model | This compound + RT | Trend of increased numbers | |

| Dendritic Cells (DCs) | MC38 syngeneic mouse model | This compound + RT | Trend of increased numbers | |

| Regulatory T cells (Tregs) | MC38 syngeneic mouse model | This compound + RT | Trend of decreased numbers | |

| Antigen-specific T cells | MC38 syngeneic mouse model | This compound + RT | Increase from baseline | |

| Cytotoxic T cells | Lewis lung cancer & B16F10 melanoma mouse models | This compound + RT | Increased local accumulation | |

| TNFα | Lewis lung cancer & B16F10 melanoma mouse models | This compound + RT | Release in the TME mediated T cell activation | |

| Immunosuppressive cells and cytokines | LLC-OVA mouse model | This compound + Ablative RT | Elimination from the TME |

Table 2: Clinical Immunomodulatory Effects of this compound

| Parameter | Study Population | Treatment Group | Change | Reference |

| CD8+ Tumor-Infiltrating Lymphocytes (TILs) | Resectable SCCHN patients | This compound monotherapy | Significant increase | |

| PD-1 positive immune cells | Resectable SCCHN patients | This compound monotherapy | Significant increase | |

| PD-L1 positive immune cells | Resectable SCCHN patients | This compound monotherapy | Significant increase | |

| cIAP1 levels in tumor cells | Resectable SCCHN patients | This compound monotherapy | Significant reduction | |

| MCP1 (CCL2) | High-risk LA-SCCHN patients | This compound + CRT | Serum increase | |

| TNFα | High-risk LA-SCCHN patients | This compound + CRT | Serum increase | |

| Apoptotic marker (CKM30) | High-risk LA-SCCHN patients | This compound + CRT | Augmented CRT-induced increase |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols employed in the cited studies on this compound.

Preclinical Immunophenotyping by Flow Cytometry

-

Objective: To quantify immune cell populations within the tumor microenvironment of preclinical models.

-

General Workflow:

-

Tumor Dissociation: Tumors from treated and control mice are harvested and mechanically and/or enzymatically dissociated to obtain a single-cell suspension.

-

Cell Staining: The single-cell suspension is incubated with a cocktail of fluorescently-labeled antibodies targeting specific cell surface and intracellular markers to identify different immune cell subsets (e.g., CD45 for total immune cells, CD3 for T cells, CD8 for cytotoxic T cells, CD4 and FoxP3 for regulatory T cells, NK1.1 for NK cells, CD11c for dendritic cells).

-

Data Acquisition: Stained cells are analyzed on a flow cytometer, where individual cells pass through laser beams, and the emitted fluorescence is detected.

-

Data Analysis: The collected data is analyzed using specialized software to gate on specific cell populations and quantify their abundance.

-

Caption: Preclinical immunophenotyping workflow.

Enzyme-Linked Immunosorbent Spot (ELISpot) Assay

-

Objective: To measure the frequency of antigen-specific, cytokine-producing T cells.

-

General Workflow:

-

Plate Coating: A 96-well plate with a PVDF membrane is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).

-

Cell Seeding: Immune cells (e.g., splenocytes or TILs) from treated and control animals are seeded into the wells.

-

Antigen Stimulation: Cells are stimulated with a specific antigen (e.g., a tumor-associated antigen) to induce cytokine secretion.

-

Incubation: The plate is incubated to allow cytokine capture by the antibody on the membrane.

-

Detection: Cells are washed away, and a biotinylated detection antibody for the cytokine is added, followed by a streptavidin-enzyme conjugate.

-

Spot Development: A substrate is added that is converted by the enzyme into an insoluble colored precipitate, forming spots on the membrane. Each spot represents a single cytokine-secreting cell.

-

Analysis: The spots are counted using an automated ELISpot reader.

-

Caption: ELISpot assay workflow.

Immunohistochemistry (IHC) for PD-L1

-

Objective: To assess the expression of PD-L1 in tumor tissue.

-

General Workflow:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the target antigen.

-

Antibody Incubation: The tissue sections are incubated with a primary antibody specific for PD-L1.

-

Detection: A secondary antibody conjugated to an enzyme is added, followed by a chromogenic substrate to produce a colored signal at the site of the antigen.

-

Counterstaining: The tissue is counterstained (e.g., with hematoxylin) to visualize cell nuclei.

-

Analysis: The stained slides are examined under a microscope by a pathologist to score the percentage of PD-L1-positive cells.

-

Conclusion and Future Directions

This compound demonstrates a compelling dual mechanism of action that both directly targets tumor cells by promoting apoptosis and indirectly enhances the host's anti-tumor immune response by modulating the tumor microenvironment. The quantitative data from preclinical and clinical studies provide strong evidence for its immunomodulatory effects, including the increased infiltration of cytotoxic T lymphocytes and the upregulation of immune checkpoint markers. However, it is important to note that the Phase III TrilynX study evaluating this compound in combination with chemoradiotherapy in unresected LA-SCCHN was discontinued as it was unlikely to meet its primary endpoint of prolonging event-free survival. An in-depth review of the data from this and other ongoing studies will be crucial to fully understand the clinical potential and optimal application of this compound. Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from this compound and exploring its efficacy in combination with other immunotherapies. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers in the field of oncology and drug development.

References

- 1. Extended follow-up of a phase 2 trial of this compound plus chemoradiotherapy in high-risk locally advanced squamous cell carcinoma of the head and neck: a randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Model-Informed Selection of the Recommended Phase III Dose of the Inhibitor of Apoptosis Protein Inhibitor, this compound, in Combination with Cisplatin and Concurrent Radiotherapy in Patients with Locally Advanced Squamous Cell Carcinoma of the Head and Neck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Structural Analysis of Xevinapant's Interaction with Inhibitor of Apoptosis Protein (IAP) Domains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of oncology, the evasion of apoptosis, or programmed cell death, is a hallmark of cancer, enabling malignant cells to survive and proliferate uncontrollably.[1] A key family of proteins responsible for suppressing apoptosis is the Inhibitor of Apoptosis Protein (IAP) family. These proteins, including X-linked IAP (XIAP), cellular IAP1 (c-IAP1), and cellular IAP2 (c-IAP2), are frequently overexpressed in various cancer types and are associated with therapeutic resistance and poor prognosis.[2]

Xevinapant (also known as AT-406 or Debio 1143) is an orally available, small-molecule antagonist of IAPs.[2][3][4] It functions as a mimetic of the endogenous IAP antagonist, the Second Mitochondria-derived Activator of Caspases (SMAC). By mimicking SMAC, this compound binds to the Baculoviral IAP Repeat (BIR) domains of IAPs, thereby neutralizing their anti-apoptotic function and resensitizing cancer cells to apoptotic stimuli induced by therapies like chemotherapy and radiotherapy. This guide provides a detailed examination of the structural and molecular interactions between this compound and IAP domains, summarizing key binding data and experimental methodologies.

Mechanism of Action: Restoring Apoptotic Signaling

IAP proteins regulate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. XIAP directly binds to and inhibits caspases-3, -7, and -9, which are crucial executioners of apoptosis. c-IAP1 and c-IAP2, acting as E3 ubiquitin ligases, regulate signaling from the tumor necrosis factor (TNF) receptor superfamily, which can trigger the extrinsic pathway.

This compound's mechanism involves a dual action:

-

Inhibition of XIAP: By binding to the BIR3 domain of XIAP, this compound prevents XIAP from inhibiting caspase-9. This releases the block on the intrinsic apoptotic pathway, allowing for the activation of downstream executioner caspases.

-

Degradation of c-IAP1/2: this compound binding to the BIR domains of c-IAP1 and c-IAP2 induces their auto-ubiquitination and subsequent degradation by the proteasome. This degradation has two major consequences: it promotes the formation of pro-apoptotic complexes in the extrinsic pathway and it stabilizes NF-κB-inducing kinase (NIK), leading to the activation of the non-canonical NF-κB pathway. This pathway activation can induce the production of inflammatory cytokines like TNFα, which can further promote apoptosis in an autocrine or paracrine manner.

Quantitative Binding Data

This compound is a potent antagonist that binds with high affinity to the BIR3 domains of XIAP, cIAP1, and cIAP2. The binding affinities, determined primarily through fluorescence polarization assays, are summarized below.

| Target Protein Domain | Binding Affinity (Kᵢ) | Reference |

| XIAP-BIR3 | 66.4 nM | |

| cIAP1-BIR3 | 1.9 nM | |

| cIAP2-BIR3 | 5.1 nM |

Table 1: Binding affinities of this compound to IAP BIR3 domains.

In cellular assays, this compound demonstrates potent anti-proliferative activity. For example, it exhibits IC₅₀ values of 144 nM in the MDA-MB-231 breast cancer cell line and 142 nM in the SK-OV-3 ovarian cancer cell line.

Structural Basis of this compound-IAP Interaction

As a SMAC mimetic, this compound is designed to occupy the conserved surface groove on the BIR domains that normally binds the N-terminal 'AVPI' sequence of endogenous SMAC. While the specific crystal structure of this compound in complex with an IAP domain is not publicly detailed, the binding mode can be inferred from extensive studies on other SMAC mimetics.

The interaction is characterized by:

-

Hydrogen Bonding: this compound mimics the hydrogen bonding network established by the N-terminal alanine of the SMAC peptide.

-

Hydrophobic Interactions: The core structure of this compound makes extensive hydrophobic contacts within the BIR3 groove. It is noted to have additional hydrophobic interactions with the W323 residue of XIAP, contributing to its high affinity.

These interactions effectively block the BIR domains from binding to and inhibiting caspases (in the case of XIAP) or from participating in pro-survival signaling complexes (in the case of c-IAPs).

Experimental Protocols

The structural and functional analysis of this compound's binding to IAPs relies on a variety of biochemical and cell-based assays.

Fluorescence Polarization (FP) Competitive Binding Assay

This assay is used to determine the binding affinity (Kᵢ or Kₔ) of this compound for IAP BIR domains. It measures the displacement of a fluorescently-labeled probe (e.g., a fluorescently tagged SMAC peptide or a fluorescent derivative of this compound itself) from the protein by the unlabeled competitor (this compound).

Methodology:

-

Reagents: Purified recombinant XIAP-BIR3, cIAP1-BIR3, or cIAP2-BIR3 protein; a fluorescently labeled probe (e.g., FL-AT-406); assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine γ-globulin, 0.02% sodium azide); serial dilutions of this compound.

-

Procedure:

-

In a microplate, combine a fixed concentration of the IAP BIR3 protein (e.g., 20 nM XIAP BIR3) and the fluorescent probe (e.g., 2 nM FL-AT-406).

-

Add varying concentrations of this compound to the wells.

-

Incubate the plate at room temperature for 2-3 hours with gentle shaking to reach equilibrium.

-

Measure fluorescence polarization using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 530 nm) wavelengths.

-

-

Data Analysis: The decrease in polarization values is plotted against the concentration of this compound. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Western Blot for cIAP1 Degradation

This method is used to confirm the mechanism of action of this compound by visualizing the degradation of cIAP1 in treated cells.

Methodology:

-

Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., MDA-MB-231) and allow cells to adhere. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2-24 hours).

-

Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Immunoblotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for cIAP1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose- and time-dependent decrease in the cIAP1 band intensity is expected in this compound-treated samples.

Caspase Activity Assay

This assay measures the ability of this compound to restore caspase activity in the presence of IAPs.

Methodology:

-

Cell-Free System:

-

Combine recombinant active caspase (e.g., caspase-3 or -9) with a fluorogenic caspase substrate (e.g., DEVD-afc).

-

Add a concentration of recombinant XIAP sufficient to inhibit caspase activity.

-

Add serial dilutions of this compound to the reaction.

-

Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by the active caspase.

-

-

Cell-Based System:

-

Treat cancer cells with an apoptotic stimulus (e.g., a chemotherapeutic agent) in the presence or absence of this compound.

-

Lyse the cells and measure caspase-3/7 activity in the lysate using a luminescent or fluorescent substrate-based kit. An increase in caspase activity in the this compound co-treated group indicates sensitization to the apoptotic stimulus.

-

X-ray Crystallography of this compound-BIR3 Complex

This technique provides high-resolution structural information on the binding mode of this compound within the IAP BIR domain. While a specific protocol for this compound is not available, a general approach for co-crystallization of a SMAC mimetic with a BIR domain is as follows.

Methodology:

-

Protein Expression and Purification: Express the target IAP BIR domain (e.g., XIAP-BIR3, residues 241-356) in E. coli and purify it to homogeneity using affinity and size-exclusion chromatography.

-

Complex Formation: Incubate the purified BIR3 protein with a molar excess of this compound to ensure saturation of the binding site.

-

Crystallization: Screen for crystallization conditions using vapor diffusion methods (sitting-drop or hanging-drop) with various commercial crystallization screens. Optimize promising conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the structure using molecular replacement with a known BIR3 structure as a search model.

-

Build the model of this compound into the electron density map and refine the structure to produce a final, high-resolution model of the complex.

-

Visualizations: Signaling Pathways and Workflows

IAP-Mediated Apoptosis Regulation

Caption: Regulation of apoptosis by IAP proteins.

This compound Mechanism of Action

Caption: Dual mechanism of action of this compound.

Experimental Workflow: Fluorescence Polarization Assay

Caption: Workflow for a competitive FP binding assay.

Conclusion

This compound is a potent, orally bioavailable SMAC mimetic that effectively antagonizes XIAP, c-IAP1, and c-IAP2. Its ability to bind with high affinity to the BIR domains of these proteins restores apoptotic signaling pathways that are frequently suppressed in cancer cells. The structural basis for this interaction lies in its ability to mimic the binding of the endogenous antagonist SMAC, effectively blocking the anti-apoptotic functions of IAPs. The detailed experimental protocols outlined provide a framework for researchers to further investigate the molecular pharmacology of this compound and other IAP antagonists. By resensitizing tumors to standard-of-care treatments, this compound holds significant promise as a therapeutic agent in oncology, particularly for challenging malignancies like locally advanced squamous cell carcinoma of the head and neck.

References

Foundational Research on IAP Inhibitors for Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research on Inhibitor of Apoptosis (IAP) protein inhibitors for cancer therapy. It provides a comprehensive overview of their mechanism of action, detailed experimental protocols, and a summary of key preclinical and clinical data. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.

Introduction to IAP Proteins and Their Role in Cancer

Inhibitor of Apoptosis (IAP) proteins are a family of endogenous regulators of programmed cell death, or apoptosis.[1] In many cancers, IAPs are overexpressed, leading to the evasion of apoptosis and uncontrolled cell proliferation.[1] This makes IAPs attractive targets for cancer therapy. The IAP family includes proteins such as X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2), which prevent apoptosis by inhibiting caspases, the key enzymes responsible for executing cell death.[1] IAP inhibitors, including a class of drugs known as SMAC mimetics, have been developed to counteract this effect and sensitize cancer cells to apoptosis.[1][2] These inhibitors can enhance the efficacy of existing treatments like chemotherapy and radiation therapy.

Mechanism of Action of IAP Inhibitors

IAP inhibitors, particularly SMAC mimetics, function by mimicking the endogenous IAP antagonist, Second Mitochondria-derived Activator of Caspases (SMAC/DIABLO). They bind to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, disrupting their ability to inhibit caspases. This leads to the activation of the apoptotic cascade and programmed cell death.

Induction of Apoptosis

By binding to XIAP, IAP inhibitors prevent its interaction with caspases-3, -7, and -9, thereby liberating these proteases to execute apoptosis. Furthermore, the binding of SMAC mimetics to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation. This degradation of cIAPs is a critical step in the induction of apoptosis by these agents.

Caption: Mechanism of IAP inhibitor-induced apoptosis.

Modulation of NF-κB Signaling

IAP proteins, particularly cIAP1 and cIAP2, are also key regulators of the Nuclear Factor-kappa B (NF-κB) signaling pathway. SMAC mimetics, by inducing the degradation of cIAP1/2, lead to the stabilization of NF-κB-inducing kinase (NIK). This results in the activation of the non-canonical NF-κB pathway, which can contribute to an anti-tumor immune response. Conversely, the degradation of cIAPs can also impact the canonical NF-κB pathway, which is often associated with pro-survival signals. The interplay between these pathways is complex and can be cell-type dependent.

Caption: Modulation of NF-κB signaling by IAP inhibitors.

Preclinical and Clinical Data of IAP Inhibitors

Numerous SMAC mimetics have been evaluated in preclinical and clinical settings, demonstrating anti-tumor activity both as single agents and in combination with other therapies.

Preclinical Data

The following tables summarize the in vitro cytotoxic activity (IC50 values) and in vivo anti-tumor efficacy of selected IAP inhibitors in various cancer models.

Table 1: In Vitro Cytotoxicity of IAP Inhibitors (IC50 Values)

| IAP Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |

| LCL161 | Acute Lymphoblastic Leukemia (T-cell) | CCRF-CEM | 0.25 | |

| LCL161 | Anaplastic Large Cell Lymphoma | Karpas-299 | 1.6 | |

| LCL161 | Leukemia (FLT3-ITD) | Ba/F3-FLT3-ITD | ~0.5 | |

| LCL161 | Leukemia (FLT3-ITD) | MOLM13-luc+ | ~4 | |

| LCL161 | Leukemia (D835Y mutant) | Ba/F3-D835Y | ~0.05 | |